molecular formula C19H28N4S B4125825 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-cyclopentylthiourea

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-cyclopentylthiourea

Cat. No.: B4125825
M. Wt: 344.5 g/mol
InChI Key: FXBDQYAJIFDJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-cyclopentylthiourea is a synthetic compound that features a unique combination of adamantane, pyrazole, and thiourea moieties. The adamantane structure is known for its rigidity and stability, while the pyrazole ring is a common motif in many biologically active compounds. The thiourea group adds further versatility to the molecule, making it a valuable compound in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-cyclopentylthiourea typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with 3-chloropyrazole to form N-(1-adamantyl)-1H-pyrazol-3-amine. This intermediate is subsequently treated with cyclopentyl isothiocyanate under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-cyclopentylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield pyrazoline derivatives.

    Substitution: The adamantyl and cyclopentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives of the thiourea group.

    Reduction: Pyrazoline derivatives from the reduction of the pyrazole ring.

    Substitution: Various substituted adamantyl or cyclopentyl derivatives.

Scientific Research Applications

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-cyclopentylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-cyclopentylthiourea involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, allowing the compound to fit into enzyme active sites or receptor binding pockets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity. The thiourea group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
  • 1-adamantylamine derivatives

Uniqueness

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-cyclopentylthiourea stands out due to its unique combination of adamantane, pyrazole, and thiourea moieties. This combination provides a balance of structural rigidity, chemical reactivity, and biological activity that is not commonly found in other compounds. Its versatility makes it a valuable tool in various fields of research and potential therapeutic applications.

Properties

IUPAC Name

1-[1-(1-adamantyl)pyrazol-3-yl]-3-cyclopentylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4S/c24-18(20-16-3-1-2-4-16)21-17-5-6-23(22-17)19-10-13-7-14(11-19)9-15(8-13)12-19/h5-6,13-16H,1-4,7-12H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBDQYAJIFDJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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